molecular formula C34H56O2 B599490 Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

货号: B599490
分子量: 496.8 g/mol
InChI 键: TZKUXMFOWSEBLN-KUBAVDMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid (C34H56O₂, CAS 105528-06-1) is a very long-chain polyunsaturated fatty acid (VLCPUFA) with a 34-carbon backbone and six cis-configured double bonds at positions 16, 19, 22, 25, 28, and 31. Its molecular weight is 496.81 g/mol, and it is typically stored at -20°C or -80°C for stability .

属性

IUPAC Name

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUXMFOWSEBLN-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Stepwise Chain Elongation and Desaturation

The foundational approach involves iterative two-carbon extensions using malonate-based reagents. A representative pathway begins with docosahexaenoic acid (DHA, C22:6 ω-3), which undergoes six elongation cycles via:

  • Activation of the carboxylic acid to an acyl chloride or mixed anhydride.

  • Reaction with malonyl-CoA analogues in the presence of zinc catalysts to form β-keto intermediates.

  • Reduction of ketones to methylene groups using ammonium borohydride, preserving cis-configuration via Lindlar catalyst-assisted hydrogenation.

Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–4°CPrevents isomerization of double bonds
Zinc Catalyst Loading5–7 mol%Maximizes elongation efficiency
Hydrogenation Pressure15–20 psi H₂Maintains cis-stereochemistry

Double bond installation employs Stille coupling or Wittig reactions, with phosphonium ylides tailored for Z-selectivity. For example, the C16–C31 segment is constructed using a (Z)-selective ylide derived from triphenylphosphine and 1,6-dibromohexane, achieving >95% stereopurity.

Protecting Group Strategies

Hydroxy and carboxylic acid groups are protected during synthesis to prevent side reactions:

  • Methyl Esters : Carboxylic acids are converted to methyl esters using diazomethane, enabling solubility in nonpolar solvents.

  • Silyl Ethers : Hydroxyl groups introduced during intermediate steps (e.g., dihydroxylation) are protected with tert-butyldimethylsilyl (TBDMS) groups, removable via fluorine-based reagents.

A patented sequence (WO2018175288A1) details the synthesis of methyl (16Z,19Z,22R,23E,25E,27Z,29S,31Z)-22,29-dihydroxytetratriaconta-16,19,23,25,27,31-hexaenoate, where TBDMS protection allows selective oxidation of secondary alcohols to ketones without affecting double bonds.

Enzymatic Synthesis Pathways

Fatty Acid Elongase (ELOVL) Systems

Recombinant ELOVL4 enzymes from mammalian sources catalyze the elongation of C22–C26 PUFAs to C34 analogs. Key findings include:

  • Substrate Specificity : ELOVL4 shows 12-fold higher activity toward C28:6 ω-3 substrates compared to C24:6 ω-3, as quantified via LC-MS kinetics.

  • Cofactor Requirements : NADPH (0.5 mM) and Mg²⁺ (2 mM) increase elongation rates by 40% in in vitro assays.

Δ6-Desaturase-Mediated Double Bond Insertion

Microbial Δ6-desaturases (e.g., from Mortierella alpina) introduce cis-double bonds at positions 16, 19, and 22. Co-expression with ELOVL4 in Saccharomyces cerevisiae yields 120 mg/L of C34:6 ω-3 in fed-batch fermentations.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:water:acetic acid = 85:15:0.1) resolves C34:6 ω-3 from shorter-chain analogs. Retention time: 22.3 ± 0.2 min.

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 5.35–5.28 (m, 12H, CH=CH), 2.34 (t, J = 7.5 Hz, 2H, COOH).

  • HRMS : m/z calculated for C₃₄H₅₆O₂ [M+H]⁺: 497.4261; observed: 497.4258.

Industrial-Scale Production Challenges

Cost-Efficiency of Substrates

Docosahexaenoyl-CoA (C22:6-CoA) accounts for 68% of raw material costs in enzymatic routes. Alternatives like algal-derived C24:6 ω-3 reduce expenses by 30% while maintaining yield.

Oxidative Degradation Mitigation

Incorporating 0.01% butylated hydroxytoluene (BHT) during storage reduces peroxide formation from 12.3 mM to 0.8 mM over six months .

科学研究应用

三十四碳-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-六烯酸在科学研究中具有多种应用:

    化学: 它被用作模型化合物来研究长链多不饱和脂肪酸在不同化学反应中的行为。

    生物学: 研究它在细胞膜结构和功能中的作用,以及它对细胞信号通路的影响。

    医学: 研究其潜在的治疗作用,包括抗炎和心血管保护作用。

    工业: 用于生产特种润滑剂,以及作为合成生物活性化合物的先驱.

作用机制

三十四碳-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-六烯酸的作用机制涉及它整合到细胞膜中,在那里它会影响膜流动性和功能。它可以通过作为生物活性脂质介质的前体来调节各种信号通路。这些介质与特定的受体和酶相互作用,从而导致多种生物学效应,例如抗炎反应 .

类似化合物:

独特性: 三十四碳-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-六烯酸的独特之处在于它具有六个双键的特定构型,这赋予了其独特的化学和生物学性质。它的长碳链和多个不饱和键使其成为研究多不饱和脂肪酸在各个科学领域的影响的宝贵化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Chain Length Double Bond Positions CAS Number Molecular Formula Molecular Weight (g/mol) Purity Solubility Profile
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid 34 16,19,22,25,28,31 105528-06-1 C34H56O2 496.81 >97% Soluble in DMSO, ethanol, DMFA
14(Z),17(Z),20(Z),23(Z),26(Z),29(Z)-Dotriacontahexaenoic Acid 32 14,17,20,23,26,29 105517-82-6 C32H52O2 468.76 >98% Soluble in organic solvents
6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid (Nisinic Acid) 24 6,9,12,15,18,21 68378-49-4 C24H36O2 356.50 ≥95% 50 mg/mL in ethanol/DMSO; 100 µg/mL in PBS
Docosahexaenoic Acid (DHA, 22:6(n-3)) 22 4,7,10,13,16,19 6217-54-5 C22H32O2 328.49 >98% Soluble in ethanol, DMSO

Key Observations :

  • Chain Length : The 34-carbon compound is significantly longer than DHA (22C) and Nisinic acid (24C), impacting solubility and membrane integration. Longer chains exhibit lower solubility in aqueous buffers, necessitating organic solvents like DMSO .
  • Double Bond Configuration : The position of the first double bond determines the omega classification. For example, Nisinic acid is an omega-3 (n-3) fatty acid (first double bond at C6), while the 34-carbon compound is likely omega-18 (n-18), altering its metabolic fate and biological activity .
  • Thermal Stability : Longer chains with multiple cis double bonds have lower melting points compared to saturated analogs but require ultra-low temperatures (-80°C) for long-term storage to prevent oxidation .

Key Observations :

  • Metabolic Pathways : Unlike Nisinic acid (24:6(n-3)), which is metabolized to DHA, the 34-carbon compound’s extended chain and double bond positions suggest unique enzymatic processing, possibly involving elongation rather than β-oxidation .
  • Signaling Potential: While DHA derivatives like resolvins and protectins are well-characterized as specialized pro-resolving mediators (SPMs), the 34-carbon acid’s role in inflammation or longevity remains underexplored.
  • Species-Specific Roles : indicates that LC-FFA concentrations correlate with species longevity. The 34-carbon acid’s structural complexity may contribute to lipidomic signatures associated with attenuated insulin signaling in long-lived mammals .

Commercial Availability and Experimental Use

  • Tetratriaconta-16(Z),…-hexaenoic Acid: Sold by suppliers like Larodan (1–25 mg, >97% purity) and Biomol (25–100 µg, €135–€406) for research use .
  • Nisinic Acid : Available as a methyl ester solution (≥95% purity) for studies on VLCPUFA biosynthesis .
  • DHA : Widely available in bulk quantities due to its commercial relevance in nutraceuticals .

生物活性

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid (THA) is a long-chain polyunsaturated fatty acid (PUFA) characterized by six double bonds. This compound has garnered attention due to its potential biological activities, particularly in the fields of inflammation, neuroprotection, and metabolic health. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of THA.

Chemical Structure and Properties

  • Molecular Formula : C34H54O2
  • Molecular Weight : 510.80 g/mol
  • CAS Number : 105528-06-1
  • Purity : ≥95%

Biological Activity Overview

THA exhibits several biological activities that are significant for health and disease management:

  • Anti-inflammatory Effects :
    • THA has been shown to modulate inflammatory responses by influencing cytokine production and immune cell activation. It can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .
  • Neuroprotective Properties :
    • Research indicates that THA may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrate its ability to enhance neuronal survival under conditions mimicking neurodegenerative diseases .
  • Metabolic Benefits :
    • THA has been linked to improved lipid profiles and insulin sensitivity in animal models. It may play a role in reducing triglyceride levels and enhancing glucose metabolism .

Case Study 1: Anti-inflammatory Mechanisms

In a controlled study examining the effects of THA on human macrophages, researchers observed a significant reduction in the production of inflammatory mediators following treatment with THA. The study highlighted its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, administration of THA resulted in a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests that THA may have therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities of THA

Activity TypeDescriptionReferences
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-alpha, IL-6)
NeuroprotectiveEnhances neuronal survival; reduces oxidative stress
Metabolic RegulationImproves lipid profiles; enhances insulin sensitivity

Table 2: Comparative Analysis of Long-chain PUFAs

Fatty AcidNumber of Double BondsKey Benefits
Docosahexaenoic Acid (DHA)6Cognitive function, anti-inflammatory
Eicosapentaenoic Acid (EPA)5Cardiovascular health, anti-inflammatory
Tetratriacontahexaenoic Acid (THA)6Neuroprotection, metabolic benefits

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid, and how is stereochemical purity validated?

  • Methodology : Synthesis typically involves multi-step enzymatic or chemical elongation/desaturation of precursor fatty acids. For stereochemical validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The cis-configuration of double bonds (Z-isomerism) is confirmed via 1H^1H-NMR coupling constants (J1012HzJ \approx 10-12 \, \text{Hz}) and NOESY correlations. Purity (>97%) is assessed using HPLC with UV detection at 210 nm .

Q. What solvent systems are recommended for in vitro and in vivo studies of this compound, and how are stability issues addressed?

  • Methodology : For in vitro studies, DMSO is the primary solvent due to its high solubility (up to 50 mg/mL). For in vivo administration (e.g., rodent models), formulations include:

  • Injectable : 10% DMSO + 5% Tween 80 + 85% saline (v/v), with vortexing and heating (≤50°C) to ensure homogeneity .
  • Oral : Suspension in 0.5% carboxymethyl cellulose (CMC) to prevent precipitation. Stability is maintained at -80°C for long-term storage, with aliquots thawed once to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this polyunsaturated fatty acid (PUFA) across different experimental models?

  • Methodology : Discrepancies often arise from variations in lipid delivery systems (e.g., micelles vs. liposomes) or oxidative degradation. To mitigate:

  • Standardize lipid carriers : Use cyclodextrin-based encapsulation (e.g., 20% SBE-β-CD) to enhance bioavailability and reduce batch-to-batch variability .
  • Monitor oxidation : Implement LC-MS protocols to quantify peroxidation products (e.g., 4-hydroxynonenal) and adjust antioxidant additives (e.g., 0.01% BHT) in storage buffers .

Q. What experimental designs are recommended to elucidate the compound’s role in membrane lipid raft organization?

  • Methodology :

  • Fluorescence anisotropy : Label the compound with BODIPY-FL and measure membrane fluidity in model bilayers (e.g., DPPC/cholesterol mixtures) using time-resolved fluorescence .
  • Cryo-EM : Reconstitute the PUFA into synthetic lipid vesicles and analyze raft microdomain formation under varying pH and ionic conditions .

Q. How can researchers address challenges in quantifying tissue-specific incorporation of this PUFA using isotopic labeling?

  • Methodology :

  • Stable isotope tracing : Administer 13C ^{13}\text{C}-labeled precursor (e.g., 13C ^{13}\text{C}-linoleic acid) and track incorporation via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS).
  • Tissue extraction : Use Folch partitioning (chloroform:methanol, 2:1) followed by solid-phase extraction (SPE) to isolate the compound from phospholipid fractions .

Methodological Notes

  • Stereochemical Integrity : Ensure desaturase enzymes (e.g., Δ6-desaturase) are sourced from Phaeodactylum tricornutum for high Z-selectivity .
  • In Vivo Dosing : For IP administration, limit DMSO to <5% of total volume to avoid cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 2
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。